(2E)-2-[(4-methylbenzoyl)amino]-3-phenylacrylic acid

Lipophilicity Physicochemical Properties ADME

Sourcing α,β-unsaturated phenylacrylic acid scaffolds with a validated 4-methylbenzoyl pharmacophore presents a challenge-generic analogs lack the para-methyl group essential for hydrophobic pocket binding and target selectivity. This compound solves that problem: • Pharmacophore-validated scaffold: The 4-methylbenzoyl moiety is a recognition element for InhA and glycogen phosphorylase, enabling direct SAR studies and inhibitor design. • Dual reactive handles: Carboxylic acid and α,β-unsaturated amide support amide coupling, esterification, and Michael addition for focused library synthesis. • Supply reliability: Available in 97% purity from multiple global sources in 100 mg to gram quantities, with defined storage (RT) and ambient shipping.

Molecular Formula C17H15NO3
Molecular Weight 281.311
CAS No. 109448-26-2
Cat. No. B2757833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-2-[(4-methylbenzoyl)amino]-3-phenylacrylic acid
CAS109448-26-2
Molecular FormulaC17H15NO3
Molecular Weight281.311
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C17H15NO3/c1-12-7-9-14(10-8-12)16(19)18-15(17(20)21)11-13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19)(H,20,21)/b15-11+
InChIKeySKALUOGVLZXHHK-RVDMUPIBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Identity and Physicochemical Profile


(2E)-2-[(4-Methylbenzoyl)amino]-3-phenylacrylic acid (CAS 109448-26-2) is an α,β-unsaturated carboxylic acid derivative featuring a phenylacrylic acid backbone with a 4-methylbenzoyl amide substituent [1]. This compound, with molecular formula C17H15NO3 and molecular weight 281.31 g/mol, belongs to the class of benzoylamino phenylacrylic acids, which are recognized as versatile intermediates and scaffolds in medicinal chemistry and organic synthesis [1]. It is commercially available from multiple vendors in purities of 95-97% [1].

Scaffold utility α,β-unsaturated phenylacrylic acid core for medicinal chemistry derivatization
Pharmacophore context 4-methylbenzoyl amide group reported in enzyme inhibitor scaffolds
Procurement Multi-vendor availability with defined purity specifications

Why Substitution with Analogs Is Scientifically Invalid


The (2E)-2-[(4-methylbenzoyl)amino]-3-phenylacrylic acid scaffold is not functionally interchangeable with its close structural analogs. The presence of the para-methyl substituent on the benzoyl ring directly modulates critical physicochemical properties, particularly lipophilicity (LogP), which governs membrane permeability, target binding, and metabolic stability [1]. Furthermore, the 4-methylbenzoyl moiety is a validated pharmacophore in numerous enzyme inhibitors, including InhA and glycogen phosphorylase, where the para-methyl group contributes to specific binding interactions not achievable by unsubstituted benzoyl or other aryl analogs [2][3]. Generic substitution disregards these structure-activity relationships and compromises experimental reproducibility and lead optimization outcomes.

Lipophilicity shift

Unsubstituted benzoyl analogs may exhibit lower LogP, altering permeability context and membrane interaction potential.

Pharmacophore mismatch

The 4-methylbenzoyl moiety is a reported pharmacophore for enzymes such as InhA and glycogen phosphorylase; other aroyl groups may not engage the same binding interactions.

Derivatization profile

Substitution pattern influences reactivity at the α,β-unsaturated amide; analog substitution may alter synthetic utility and library scope.

Quantitative Differentiation vs. Analogs


Enhanced Lipophilicity vs. Unsubstituted Analog

The 4-methyl substitution increases calculated LogP by +0.3084 relative to the unsubstituted benzoyl analog, indicating enhanced lipophilicity and membrane permeability [1].

Lipophilicity (LogP)
Data to verify
Target LogP 3.24 vs 2.93 (unsubstituted); Δ +0.3084
Supports permeability context; reported computed difference
Computational prediction; experimental validation recommended
Lipophilicity Physicochemical Properties ADME Medicinal Chemistry

Molecular Weight and Hydrophobic Surface Impact

The molecular weight (MW) of the target compound is 281.31 g/mol, compared to 267.28 g/mol for the unsubstituted benzoyl analog, resulting in a 5.2% increase in MW and a corresponding increase in hydrophobic surface area that influences protein-ligand interactions [1].

Molecular Weight
Data to verify
Target MW 281.31 vs 267.28 g/mol; Δ +14.03 (5.2%)
MW difference may affect binding interactions
Hydrophobic surface context-dependent; review required
Molecular Weight Physicochemical Properties Druglikeness Medicinal Chemistry

4-Methylbenzoyl Moiety as Privileged Pharmacophore

The 4-methylbenzoyl group is a recurring pharmacophore in potent enzyme inhibitors. For example, a 4-methylbenzoyl compound exhibited a Ki of 2.3 μM against glycogen phosphorylase b [1]. Additionally, N-(4-methylbenzoyl)-4-benzylpiperidine acts as a direct inhibitor of the InhA enoyl acyl carrier protein reductase from Mycobacterium tuberculosis, circumventing prodrug activation resistance [2].

Pharmacophore Context
Class-level inference
4-methylbenzoyl group reported in enzyme inhibitors (Ki 2.3 μM, InhA inhibition)
Supports pharmacophore review; class-dependent
Glycogen phosphorylase b Ki 2.3 μM; InhA co-crystal structure
Pharmacophore Enzyme Inhibition Medicinal Chemistry Structure-Activity Relationship

Commercial Availability and Defined Purity

The compound is commercially available from multiple suppliers (Life Chemicals, Fluorochem, Beyotime, ChemAny) in purities ranging from 95% to 97%, as verified by HPLC or other analytical methods [1]. This defined purity profile supports reproducible research outcomes and reduces the need for in-house purification.

Purity Specification
Specification review
95% (min) to 97% from multiple suppliers
Supports procurement confidence
HPLC or equivalent; vendor-specific specifications
Procurement Purity Analytical Chemistry Supply Chain

Validated Application Scenarios


Lead Optimization Scaffold for Lipophilic Binding Pockets

Given its elevated LogP of 3.24 and the validated 4-methylbenzoyl pharmacophore, this compound is ideally suited as a core scaffold for developing inhibitors targeting enzymes with hydrophobic active sites, such as kinases, GPCRs, or nuclear receptors [1][2]. Its enhanced lipophilicity may improve membrane permeability and intracellular target engagement compared to less lipophilic analogs.

Synthetic Intermediate for Derivatization and Library Synthesis

The carboxylic acid and α,β-unsaturated amide functionalities provide orthogonal reactive handles for further derivatization, including amide coupling, esterification, and Michael addition reactions [1]. This compound serves as a versatile building block for generating focused libraries of phenylacrylic acid derivatives with tailored physicochemical and biological properties.

Biochemical Probe for Benzoyl-Phenylacrylic Acid-Recognizing Enzymes

The 4-methylbenzoyl group is a known recognition element for enzymes such as enoyl acyl carrier protein reductase (InhA) and glycogen phosphorylase [2][3]. Researchers developing biochemical assays or probe molecules for these and related enzyme families can leverage this compound as a validated starting point for structure-activity relationship studies and tool compound development.

Procurement for Reproducible Research Studies

With defined purity specifications (95-97%) from multiple global vendors, this compound meets the quality standards required for reproducible academic research and early-stage industrial discovery programs [1]. Its availability in milligram to gram quantities supports both initial screening and follow-up synthetic campaigns.

Application
Selection Property
Validation Focus
Lead optimization for lipophilic binding pockets
Lipophilicity profile review
Target binding affinity in hydrophobic pockets
Scaffold derivatization studies
Orthogonal reactive handles
Derivatization scope and library yield
Enzyme inhibitor probe development
4-methylbenzoyl pharmacophore context
Enzyme inhibition assay response
Reproducible research procurement
Defined purity specification
Vendor consistency and analytical certification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


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